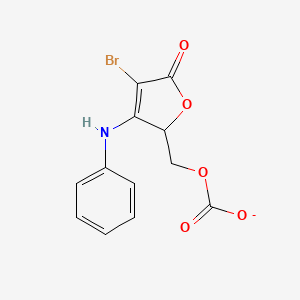![molecular formula C22H24N2O2 B12609331 {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone CAS No. 918482-23-2](/img/structure/B12609331.png)
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone is a chemical compound with the molecular formula C21H24N2O2. It is known for its unique structure, which includes a piperazine ring, a benzoyl group, and a cyclopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the benzoyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but with a fluorine atom instead of a benzoyl group.
N-Benzylpiperazine: Lacks the cyclopropyl group and has different pharmacological properties.
Uniqueness
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone is unique due to its combination of a benzoyl group, piperazine ring, and cyclopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
918482-23-2 |
|---|---|
Fórmula molecular |
C22H24N2O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[4-[(4-benzoylphenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C22H24N2O2/c25-21(18-4-2-1-3-5-18)19-8-6-17(7-9-19)16-23-12-14-24(15-13-23)22(26)20-10-11-20/h1-9,20H,10-16H2 |
Clave InChI |
IORRAUAGYTYSJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


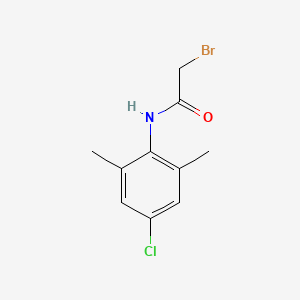
![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)
![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)
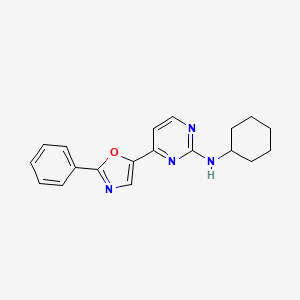
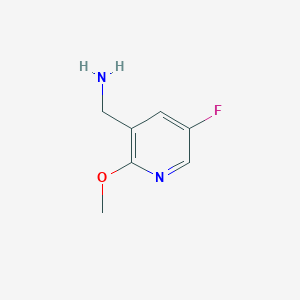
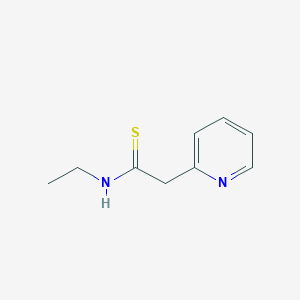
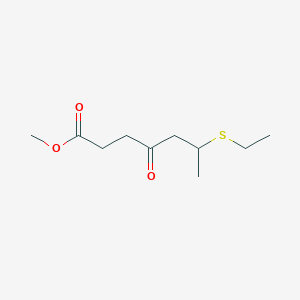
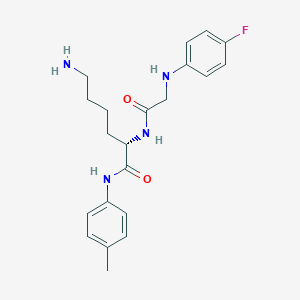
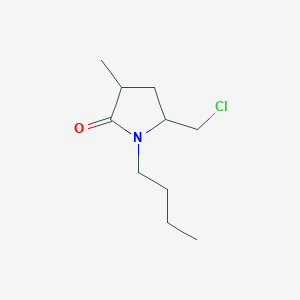

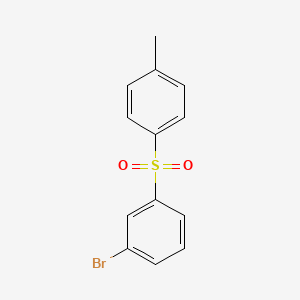
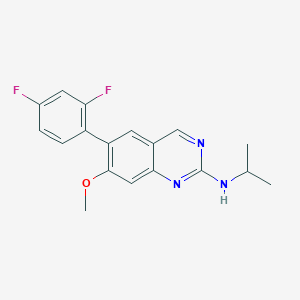
![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
